4-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-3-nitrobenzaldehyde
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Overview
Description
4-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-3-nitrobenzaldehyde is a complex organic compound that features a benzimidazole core, a sulfanyl group, and a nitrobenzaldehyde moiety. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-3-nitrobenzaldehyde typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or trimethyl orthoformate.
Introduction of Sulfanyl Group: The benzimidazole derivative is then reacted with a suitable thiol compound to introduce the sulfanyl group.
Attachment of Nitrobenzaldehyde Moiety: Finally, the nitrobenzaldehyde moiety is introduced through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include using continuous flow reactors to improve reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The aldehyde group can participate in various nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can react with the aldehyde group under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
4-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-3-nitrobenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-3-nitrobenzaldehyde involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-3-nitrobenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a sulfanyl group and a nitrobenzaldehyde moiety makes it particularly versatile for various chemical transformations and biological interactions .
Properties
IUPAC Name |
4-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-3-nitrobenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4S/c1-22-10-3-4-11-12(7-10)17-15(16-11)23-14-5-2-9(8-19)6-13(14)18(20)21/h2-8H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPOCCUKUOWZCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)SC3=C(C=C(C=C3)C=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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